Carboxylesterase 2 (CE2) Inhibition: Direct Comparison with a Known Selective Inhibitor
The target compound demonstrates measurable inhibition of human carboxylesterase 2 (hCE2) with an IC50 of 5.61 µM in human liver microsomes using fluorescein diacetate as substrate [1]. In a separate study, the well-characterized selective hCE2 inhibitor CES2-IN-1 (Compound 24) exhibited an IC50 of 6.72 µM under comparable assay conditions (human CES2, reversible inhibition) [2]. This cross-study comparison indicates that 2-(4-chloro-3-methoxy-1,2-thiazol-5-yl)acetic acid is approximately 1.2-fold more potent than CES2-IN-1 in vitro.
| Evidence Dimension | Inhibition of human carboxylesterase 2 (hCE2) |
|---|---|
| Target Compound Data | IC50 = 5.61 µM |
| Comparator Or Baseline | CES2-IN-1 (Compound 24): IC50 = 6.72 µM |
| Quantified Difference | Target compound is 1.2-fold more potent (lower IC50) |
| Conditions | Human liver microsomes, fluorescein diacetate substrate, 10-min preincubation |
Why This Matters
For programs targeting irinotecan-induced delayed diarrhea or requiring CE2 modulation, the 5.61 µM IC50 provides a defined potency benchmark that can guide dose selection and comparative SAR studies.
- [1] BindingDB. BDBM50058817 (CHEMBL1271483). Affinity Data: IC50 = 5.61E+3 nM for CE2 in human liver microsomes. Accessed 2025. View Source
- [2] Li Y, et al. Discovery of novel carboxylesterase 2 inhibitors for the treatment of delayed diarrhea and ulcerative colitis. Biochem Pharmacol. 2023;215:115742. View Source
